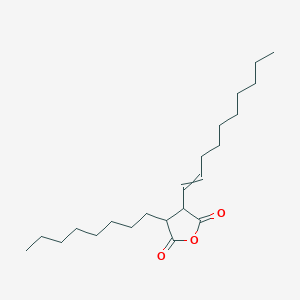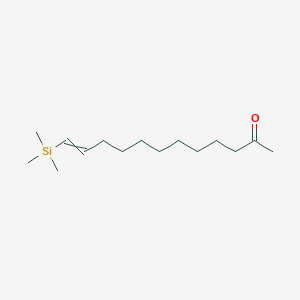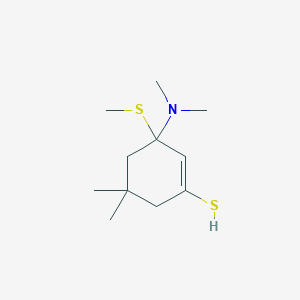
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione is an organic compound with a complex structure that includes an oxolane ring substituted with dec-1-en-1-yl and octyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione typically involves the reaction of dec-1-en-1-yl and octyl-substituted precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dec-1-en-1-yl group is introduced via a Heck reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressure and temperature.
Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer effects could involve the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
Spirodiclofen: A tetronic acid derivative with acaricidal properties.
L-tryptophan derivatives: Compounds like 1,1’-ethylidene-bis-L-tryptophan, which have been studied for their biological activities.
Uniqueness
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
111899-97-9 |
|---|---|
分子式 |
C22H38O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
3-dec-1-enyl-4-octyloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-12-14-16-18-20-19(21(23)25-22(20)24)17-15-13-10-8-6-4-2/h16,18-20H,3-15,17H2,1-2H3 |
InChIキー |
NEKUMNYFQWVSNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC1C(C(=O)OC1=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)


![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)

![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)




![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
